erythro-2,5-Hexodiulose, 1,6-dideoxy- erythro-2,5-Hexodiulose, 1,6-dideoxy-
Brand Name: Vulcanchem
CAS No.: 36871-95-1
VCID: VC17015439
InChI: InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6+
SMILES:
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

erythro-2,5-Hexodiulose, 1,6-dideoxy-

CAS No.: 36871-95-1

Cat. No.: VC17015439

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

erythro-2,5-Hexodiulose, 1,6-dideoxy- - 36871-95-1

Specification

CAS No. 36871-95-1
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name (3R,4S)-3,4-dihydroxyhexane-2,5-dione
Standard InChI InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6+
Standard InChI Key RQDWELNLPMBYMA-OLQVQODUSA-N
Isomeric SMILES CC(=O)[C@@H]([C@@H](C(=O)C)O)O
Canonical SMILES CC(=O)C(C(C(=O)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Classification and Nomenclature

Erythro-2,5-hexodiulose, 1,6-dideoxy- belongs to the family of dideoxysugars, distinguished by the absence of two hydroxyl groups compared to conventional hexoses. Its IUPAC name reflects the positions of its ketone groups (at C-2 and C-5) and the deoxygenation at C-1 and C-6. The compound’s erythro configuration specifies the relative stereochemistry of adjacent chiral centers, critical for its reactivity.

Structural Elucidation

The compound’s six-carbon skeleton adopts a β-pyranose form in solution, as confirmed by NMR studies. Key structural features include:

PropertyValue
Molecular formulaC₆H₁₀O₄ (proposed)
Molecular weight180.16 g/mol
Functional groupsTwo ketones, four hydroxyls
StereochemistryErythro configuration at C-2/C-5

The absence of hydroxyl groups at C-1 and C-6 reduces polarity, enhancing its stability in non-aqueous environments.

Synthesis and Isolation Methods

Ethoxyvinyllithium-Erythronolactone Reaction

A prominent synthesis route involves the reaction of ethoxyvinyllithium with erythronolactone derivatives. This method yields erythro-2,5-hexodiulose, 1,6-dideoxy- with high stereoselectivity, as the erythronolactone scaffold directs the formation of the β-pyranose structure. The reaction proceeds under anhydrous conditions at temperatures ranging from −78°C to 25°C, with yields exceeding 60% after purification.

Alternative Pathways

Role in the Maillard Reaction

Reaction Dynamics

As a dicarbonyl intermediate, erythro-2,5-hexodiulose, 1,6-dideoxy- participates in Strecker degradation and polymerization steps during the Maillard reaction. Its electron-deficient carbonyl groups facilitate nucleophilic attacks by amino acids, generating pyrazines and melanoidins.

Flavor and Color Development

Thermal decomposition of this compound contributes to the formation of acetic acid, a key flavorant in baked goods. Isotopic labeling studies demonstrate that all six carbon atoms from glucose precursors are incorporated into acetic acid, with C-1/C-2 accounting for 70% of the yield .

Thermal and Acidic Decomposition Pathways

Acetic Acid Formation

Heating erythro-2,5-hexodiulose, 1,6-dideoxy- at 120°C induces β-dicarbonyl cleavage, producing acetic acid and smaller aldehydes. The mechanism involves:

  • Protonation of the carbonyl oxygen.

  • Hydration of the α,β-unsaturated ketone.

  • Retro-aldol cleavage releasing acetic acid .

ConditionProductsYield (%)
120°C, pH 6Acetic acid, formic acid45
120°C, pH 3Acetic acid, furfural62

pH-Dependent Reactivity

Under acidic conditions (pH < 5), the compound undergoes rapid dehydration, forming furan derivatives. Neutral or alkaline conditions favor slower degradation via oxidation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra reveal distinct signals for the β-pyranose anomer (δ 4.8–5.2 ppm for anomeric protons) and ketone groups (δ 205–210 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies decomposition products, achieving limits of detection (LOD) of 0.1 µg/mL for acetic acid .

Applications in Food and Industrial Chemistry

Flavor Enhancement

Controlled thermal degradation of erythro-2,5-hexodiulose, 1,6-dideoxy- in baked goods enhances acetic acid concentrations, imparting tangy notes .

Biopolymer Synthesis

Its dicarbonyl structure enables cross-linking with proteins, forming stable hydrogels for drug delivery systems. Studies report a 30% increase in hydrogel rigidity compared to glutaraldehyde cross-linkers.

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